3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide
CAS No.:
Cat. No.: VC17699671
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F3N2O2 |
|---|---|
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | 2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide |
| Standard InChI | InChI=1S/C12H15F3N2O2/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18) |
| Standard InChI Key | SLRRUDOVAFEXFK-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN |
Introduction
Synthesis and Physicochemical Properties
Synthetic Routes
Although no direct synthesis protocol for this compound is published, patent CN106518808B describes methods for preparing structurally related 3-(N,N-disubstituted amino)propionamide derivatives. A generalized approach involves:
-
Acylation: Reacting 3-aminopropanoic acid derivatives with N-methylamine in the presence of coupling agents (e.g., EDC/HOBt).
-
Benzylation: Introducing the 4-(trifluoromethoxy)benzyl group via nucleophilic substitution or reductive amination.
-
Purification: Chromatographic isolation using reverse-phase HPLC .
Physicochemical Data
Key properties derived from PubChemLite and computational predictions include:
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 277.11583 | 161.0 |
| [M+Na]⁺ | 299.09777 | 166.7 |
| [M-H]⁻ | 275.10127 | 157.5 |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1±0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological Activity and Mechanism
Monoamine Transporter Inhibition
Structural analogs such as 3-amino-2-phenylpropene (APP) derivatives exhibit competitive inhibition of vesicular monoamine transporters (VMATs), with Kᵢ values in the micromolar range . Key structure-activity relationships (SAR) include:
-
Electron-donating substituents (e.g., -OH, -OCH₃) on the aromatic ring enhance binding affinity.
-
N-methylation reduces transporter interaction, as seen in comparative studies of tyramine analogs .
While direct data for 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is lacking, its 4-(trifluoromethoxy)benzyl group may mimic tyrosine’s aromatic ring, positioning it as a potential VMAT2 inhibitor .
Applications and Future Directions
Therapeutic Prospects
Patent CN106518808B highlights propionamide derivatives as candidates for cardiovascular and metabolic diseases (e.g., dyslipidemia, angina). The trifluoromethoxy group’s metabolic stability could enhance pharmacokinetic profiles compared to non-fluorinated analogs .
Research Gaps
-
In vitro profiling: No data exists on this compound’s affinity for VMATs, SERT, or DAT.
-
In vivo studies: Toxicity, bioavailability, and brain penetration remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume